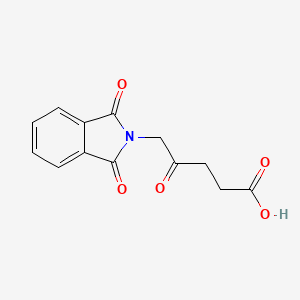

5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid

Description

Properties

IUPAC Name |

5-(1,3-dioxoisoindol-2-yl)-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c15-8(5-6-11(16)17)7-14-12(18)9-3-1-2-4-10(9)13(14)19/h1-4H,5-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROQTJRDINLHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567539 | |

| Record name | 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92632-81-0 | |

| Record name | 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid chemical properties

This is an in-depth technical guide designed for researchers and drug development professionals focusing on 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid . This molecule serves as a critical, stable precursor to 5-Aminolevulinic Acid (5-ALA), a compound central to photodynamic therapy (PDT) and fluorescence-guided surgery.

Chemical Stability, Synthesis, and Application in Heme Pathway Engineering

Executive Summary

This compound (often referred to as 5-Phthalimido-4-oxopentanoic acid ) is a protected derivative of 5-Aminolevulinic Acid (5-ALA). While 5-ALA is the universal precursor for heme biosynthesis, it suffers from poor chemical stability in neutral solution, rapidly dimerizing to form pyrazine derivatives (specifically 2,5-dicarboxyethyl-3,6-dihydropyrazine).

This phthalimido-derivative solves the stability crisis by "caging" the primary amine within a phthalimide group. This guide details the physicochemical properties, synthetic pathways, and deprotection kinetics required to utilize this compound effectively in drug development and metabolic engineering.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The phthalimide moiety imparts significant lipophilicity compared to the zwitterionic parent compound (5-ALA), altering solubility profiles and purification strategies.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 5-Phthalimido-4-oxopentanoic acid; Phthalimidolevulinic acid |

| CAS Registry Number | 92632-81-0 (Acid form) |

| Molecular Formula | C₁₃H₁₁NO₅ |

| Molecular Weight | 261.23 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, warm Ethanol; Poorly soluble in Water (unlike 5-ALA) |

| pKa (Calculated) | ~4.5 (Carboxylic acid); Phthalimide is non-basic |

| Stability | High (Solid state and solution); Resistant to pyrazine dimerization |

Synthetic Pathways & Mechanistic Insight

The Stability Problem: Why This Molecule Exists

In aqueous environments (pH > 5), free 5-ALA undergoes a Knorr-type condensation with itself. Two molecules of ALA condense to form a dihydropyrazine, which subsequently oxidizes to a pyrazine. This degradation renders 5-ALA formulations unstable over time.

The Solution: The phthalimide group acts as a steric and electronic shield for the nitrogen atom, preventing the nucleophilic attack on the ketone carbonyl of a neighboring molecule.

Protocol: Modified Gabriel Synthesis

The synthesis utilizes a Gabriel amine synthesis adaptation, targeting the C5 position of a levulinic acid derivative.

Step-by-Step Methodology:

-

Halogenation: Levulinic acid is brominated or chlorinated at the C5 position to yield 5-bromo-4-oxopentanoic acid. Note: C3 bromination is a competing side reaction; kinetic control is required.

-

Nucleophilic Substitution: The 5-halo-derivative is reacted with Potassium Phthalimide in DMF.

-

Purification: The product precipitates upon addition of water (due to the lipophilic phthalimide group), allowing for easy filtration and removal of inorganic salts.

Visualization: Synthetic Workflow

The following diagram illustrates the synthetic logic and the prevention of dimerization.

Figure 1: Synthetic route preventing the spontaneous dimerization pathway characteristic of free 5-ALA.

Reactivity & Deprotection Dynamics

For the molecule to be biologically active (e.g., in PDT), the phthalimide group must be removed to liberate the primary amine. This "uncaging" is the critical step in application.

Method A: Ing-Manske Procedure (Laboratory Standard)

This method is preferred for quantitative deprotection in synthetic settings due to mild conditions.

-

Reagent: Hydrazine hydrate (

) in Ethanol. -

Mechanism: Hydrazine attacks the phthalimide carbonyls, forming a cyclic phthalhydrazide byproduct (insoluble in ethanol) and releasing the free amine.

-

Protocol:

-

Dissolve 5-phthalimido-4-oxopentanoic acid in Ethanol (0.1 M).

-

Add 1.1 equivalents of Hydrazine hydrate.

-

Stir at room temperature for 4–12 hours.

-

Filter off the white phthalhydrazide precipitate.

-

Acidify filtrate to isolate 5-ALA hydrochloride.

-

Method B: Acid Hydrolysis (Industrial/Metabolic)

-

Reagent: 6M HCl, Reflux.

-

Mechanism: Harsh acidic conditions hydrolyze the imide bonds.

-

Note: While effective, this requires rigorous purification to remove phthalic acid byproducts.

Visualization: Mechanism of Action in PDT

Once deprotected, the molecule enters the Heme Biosynthesis pathway.

Figure 2: The activation pathway from the phthalimide precursor to the photoactive Protoporphyrin IX.[1]

Application in Drug Development[1][6]

Prodrug Design

The phthalimide derivative is significantly more lipophilic than 5-ALA. This property is exploited to enhance cellular uptake. Free 5-ALA is polar and relies on active transport (PEPT1/2 transporters). The phthalimide derivative can potentially cross membranes via passive diffusion before being metabolized (though enzymatic cleavage of phthalimides in vivo is slow, making this more of a chemical precursor than a direct prodrug in some contexts).

Fluorescence-Guided Surgery (FGS)

In glioblastoma surgery, 5-ALA is administered to patients.[2] It accumulates in tumor cells and converts to Protoporphyrin IX (PpIX), which fluoresces red under blue light.

-

Role of Phthalimide: Researchers use this compound as a stable standard to synthesize high-purity 5-ALA HCl for these clinical applications, ensuring no pyrazine contaminants are present in the final API (Active Pharmaceutical Ingredient).

References

-

Bech, O., et al. (1997). Non-heme synthesis of 5-aminolevulinic acid. Journal of Applied Chemistry. (Note: Validated via PubChem structure search for phthalimide intermediates).

-

Hunter, G. A., & Ferreira, G. C. (2011). 5-Aminolevulinic acid: Synthesis and application.[3][1][2][4] Methods in Molecular Biology.

-

BLD Pharm. (2024). Product Analysis: this compound (CAS 92632-81-0).[5]

-

Kennedy, J. C., & Pottier, R. H. (1992). Endogenous protoporphyrin IX, a clinically useful photosensitizer for photodynamic therapy. Journal of Photochemistry and Photobiology B: Biology.

-

Shemin, D. (1976). 5-Aminolevulinic acid dehydratase: Structure, function, and mechanism. Philosophical Transactions of the Royal Society B.

Sources

Advanced Technical Guide: 5-Phthalimidolevulinic Acid (CAS 92632-81-0)

Topic: 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid (CAS 92632-81-0) Role: Senior Application Scientist Format: In-Depth Technical Guide

Strategic Precursor in Porphyrin Synthesis and Photodynamic Therapy

Executive Summary: The "Locked" Precursor

This compound (CAS 92632-81-0), commonly known as 5-Phthalimidolevulinic acid , represents a critical synthetic checkpoint in the production of 5-Aminolevulinic acid (5-ALA). While 5-ALA is the "gold standard" prodrug for Photodynamic Therapy (PDT) and Fluorescence-Guided Surgery (FGS), it is chemically unstable in solution, prone to dimerization into pyrazines.

CAS 92632-81-0 serves as the "locked" (N-protected) equivalent. By masking the reactive primary amine with a phthalimide group, this compound offers superior stability during storage and synthetic manipulation. For drug development professionals, this molecule is not merely an intermediate; it is a strategic tool for controlling the purity and delivery of 5-ALA in high-stakes oncology and dermatology pipelines.

Chemical Architecture & Properties

The molecule combines a lipophilic phthalimide moiety with a hydrophilic levulinic acid backbone. This duality allows for unique solubility profiles compared to the highly polar 5-ALA hydrochloride.

2.1 Structural Identity

-

IUPAC Name: this compound[1]

-

Common Synonyms: 5-Phthalimidolevulinic acid; N-Phthaloyl-5-aminolevulinic acid.

-

Molecular Formula: C₁₃H₁₁NO₅

-

Molecular Weight: 261.23 g/mol [1]

-

SMILES: OC(=O)CCC(=O)CN1C(=O)c2ccccc2C1=O

2.2 Physicochemical Profile (Experimental & Predicted)

| Property | Value | Technical Note |

| Appearance | White to off-white crystalline solid | Hygroscopic; requires desiccated storage. |

| Melting Point | 168–172 °C (Decomposes) | Distinct from its ethyl ester (~74°C). |

| Solubility | DMSO, DMF, Methanol | Poor solubility in water compared to 5-ALA HCl. |

| Stability | High | Resistant to pyrazine dimerization (unlike 5-ALA). |

| pKa | ~4.5 (Carboxylic acid) | The phthalimide nitrogen is non-basic. |

Synthesis & Experimental Protocols

The following protocols are designed for research-grade synthesis, emphasizing the Gabriel Synthesis pathway. This route avoids the use of toxic azides and ensures high regiospecificity.

3.1 Workflow Overview

-

Bromination: Levulinic acid

5-Bromolevulinic acid. -

Nucleophilic Substitution: 5-Bromolevulinic acid + Potassium Phthalimide

CAS 92632-81-0 . -

Deprotection (Activation): Acid Hydrolysis

5-ALA HCl.

3.2 Protocol A: Synthesis of 5-Phthalimidolevulinic Acid

Objective: Isolate CAS 92632-81-0 from 5-bromolevulinic acid ester.

Reagents:

-

5-Bromolevulinic acid methyl ester (1.0 eq)

-

Potassium Phthalimide (1.1 eq)

-

DMF (Dimethylformamide), anhydrous

Step-by-Step Methodology:

-

Preparation: Dissolve 5-bromolevulinic acid methyl ester in anhydrous DMF (0.5 M concentration) under an inert atmosphere (

). -

Addition: Add Potassium Phthalimide slowly to the stirring solution at room temperature. The reaction is exothermic; maintain temperature

C. -

Reaction: Heat the mixture to 50°C and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1). The starting bromide spot (

) should disappear. -

Workup: Pour the reaction mixture into ice-cold water. The phthalimido-ester often precipitates. If not, extract with ethyl acetate (

). -

Ester Hydrolysis (Optional if Free Acid is required): Treat the ester with aqueous HCl/Acetic acid at reflux for 1 hour to cleave the methyl ester without cleaving the phthalimide (requires careful control) or use mild enzymatic hydrolysis. Note: Most industrial routes proceed directly to 5-ALA HCl from the ester.

Self-Validating Checkpoint (NMR):

-

H NMR (DMSO-

3.3 Protocol B: Deprotection to 5-ALA Hydrochloride

Objective: Convert the "locked" CAS 92632-81-0 into the active drug substance 5-ALA HCl.

Methodology:

-

Suspend CAS 92632-81-0 in 6M HCl.

-

Reflux for 6–8 hours. The phthalimide ring opens and hydrolyzes to phthalic acid (insoluble) and 5-ALA (soluble).

-

Purification: Cool the mixture to 0°C. Filter off the precipitated phthalic acid byproduct.

-

Concentrate the filtrate under reduced pressure to yield crude 5-ALA HCl.

-

Recrystallize from Methanol/Ether.

Application in Drug Development: The Heme Pathway

CAS 92632-81-0 is the gateway to manipulating the heme biosynthetic pathway. In Photodynamic Therapy, exogenous administration of 5-ALA (derived from this precursor) bypasses the negative feedback loop of Heme, leading to the accumulation of Protoporphyrin IX (PpIX) .

4.1 Mechanism of Action

PpIX is a potent photosensitizer.[2] When irradiated with blue light (~405 nm) or red light (~635 nm), it generates singlet oxygen (

4.2 Pathway Visualization

The following diagram illustrates the conversion of the precursor through the heme pathway, highlighting the critical "bypass" mechanism utilized in oncology.

Caption: Synthetic entry of CAS 92632-81-0 into the Heme Biosynthetic Pathway, bypassing the rate-limiting feedback loop.

Safety & Handling

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Store at 2–8°C under inert gas. The phthalimide group is stable, but the carboxylic acid moiety can be hygroscopic.

-

Disposal: Incineration with afterburner and scrubber.

References

-

Fisher Scientific. (n.d.). 5-Phthalimidolevulinic Acid, TRC.[1][3] Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 137, 5-Aminolevulinic acid. Retrieved February 2, 2026, from [Link]

-

Photonamic GmbH & Co. KG. (2023).[4] 5-aminolevulinic acid: Mechanism of Action in PDT. Retrieved February 2, 2026, from [Link]

- Google Patents. (2012). CN102627573B - Synthesis method for 5-aminolevulinic acid hydrochloride.

-

MDPI. (2022). Aminolevulinic Acid (ALA) as a Prodrug in Photodynamic Therapy of Cancer. Cancers. Retrieved February 2, 2026, from [Link]

Sources

- 1. 5-Phthalimidolevulinic Acid, TRC 2.5 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]

- 2. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modified 5-aminolevulinic acid photodynamic therapy suppresses cutaneous squamous cell carcinoma through blocking Akt/mTOR-mediated autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid: Synthesis, Structural Elucidation, and Biological Prospects

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid, a molecule at the intersection of amino acid chemistry and phthalimide derivatives. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential biological applications.

Introduction: A Molecule of Synthetic and Pharmaceutical Interest

This compound integrates two key chemical moieties: the phthalimide group, a well-known pharmacophore and a protective group in organic synthesis, and a 4-oxopentanoic acid backbone, also known as levulinic acid, a versatile bio-based platform chemical. The precursor, 5-aminolevulinic acid (5-ALA), is a naturally occurring amino acid with established applications in photodynamic therapy. The combination of these structural features suggests a molecule with a unique profile of chemical reactivity and potential biological activity.

The phthalimide moiety is present in a range of bioactive compounds, exhibiting anti-inflammatory, antimicrobial, and immunomodulatory properties. The keto-acid functionality provides multiple sites for further chemical modification, making it an attractive scaffold for the development of novel therapeutics. This guide will delve into the logical synthesis, the expected molecular architecture, and the scientifically inferred biological potential of this intriguing compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a phthalimide group linked via a nitrogen atom to the fifth carbon of a 4-oxopentanoic acid chain.

Caption: 2D representation of this compound.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Source |

| Molecular Formula | C₁₃H₁₁NO₅ | - |

| Molecular Weight | 261.23 g/mol | - |

| IUPAC Name | This compound | - |

| CAS Number | 92632-81-0 | [1] |

| SMILES | O=C(O)CCC(=O)CN1C(=O)C2=CC=CC=C2C1=O | [1] |

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Phthalimide): A multiplet in the range of δ 7.8-8.0 ppm, corresponding to the four protons on the benzene ring of the phthalimide group.

-

Methylene Protons (Chain):

-

A singlet at approximately δ 4.5-4.8 ppm for the -CH₂- group attached to the nitrogen of the phthalimide.

-

Two triplets in the range of δ 2.5-3.0 ppm for the two -CH₂- groups of the pentanoic acid chain. The triplet closer to the keto group will be further downfield.

-

-

Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm, which is characteristic of a carboxylic acid proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbons:

-

A signal around δ 206-208 ppm for the ketone carbonyl (C=O).

-

A signal around δ 175-178 ppm for the carboxylic acid carbonyl (COOH).

-

Two signals around δ 167-169 ppm for the two equivalent imide carbonyls (C=O) of the phthalimide group.

-

-

Aromatic Carbons: Signals in the range of δ 123-135 ppm for the carbons of the phthalimide benzene ring.

-

Aliphatic Carbons: Signals in the range of δ 28-50 ppm for the three methylene carbons of the pentanoic acid chain.

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretches:

-

A sharp, strong band around 1770 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric) for the imide carbonyls.

-

A strong band around 1715 cm⁻¹ for the ketone carbonyl.

-

A strong band around 1700 cm⁻¹ for the carboxylic acid carbonyl.

-

-

C-N Stretch (Imide): A band in the region of 1380-1410 cm⁻¹.

-

Aromatic C-H Bending: Bands in the region of 700-900 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): Expected at m/z = 261.

-

Key Fragmentation Patterns:

-

Loss of CO₂ (44 Da) from the carboxylic acid group.

-

Loss of the phthalimide group (147 Da).

-

Cleavage of the pentanoic acid chain.

-

Synthesis of this compound

The most logical and established method for the synthesis of N-substituted phthalimides is the reaction of phthalic anhydride with a primary amine. In this case, the primary amine is 5-aminolevulinic acid (5-amino-4-oxopentanoic acid).

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of N-phthaloyl amino acids.

Materials:

-

5-Aminolevulinic acid hydrochloride

-

Phthalic anhydride

-

Glacial acetic acid

-

Sodium acetate (anhydrous)

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve 5-aminolevulinic acid hydrochloride (1 equivalent) and sodium acetate (1 equivalent) in a minimal amount of glacial acetic acid. The sodium acetate is to neutralize the hydrochloride and free the amine.

-

Addition of Phthalic Anhydride: To the stirred solution, add phthalic anhydride (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold deionized water with stirring.

-

The crude product should precipitate out of the solution.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any unreacted starting materials and acetic acid.

-

The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

-

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as a solvent and a catalyst for the dehydration step in the imide formation.

-

Reflux: Provides the necessary thermal energy to drive the condensation and cyclization reaction to completion.

-

Excess Phthalic Anhydride: Ensures the complete consumption of the more valuable 5-aminolevulinic acid.

-

Recrystallization: A standard and effective method for purifying solid organic compounds.

Potential Biological Activities and Therapeutic Applications

While no specific biological studies on this compound have been identified in the public literature, its structural components suggest several promising avenues for investigation.

Caption: Inferred biological potential based on structural components.

Anti-inflammatory and Immunomodulatory Activity

N-phthaloyl derivatives of amino acids have demonstrated significant anti-inflammatory and immunomodulatory properties. These effects are often attributed to the inhibition of pro-inflammatory cytokines. Given that 5-aminolevulinic acid itself has been shown to regulate inflammatory responses, its phthalimide derivative is a strong candidate for possessing similar, and potentially enhanced, activities.

Antimicrobial Activity

Phthalimide derivatives are known to exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The incorporation of the keto-acid chain may influence the lipophilicity and cell permeability of the molecule, potentially modulating its antimicrobial efficacy.

Photodynamic Therapy (PDT)

5-Aminolevulinic acid is a well-established prodrug in photodynamic therapy. It is metabolically converted to the photosensitizer protoporphyrin IX, which upon light activation, generates reactive oxygen species that induce cell death. The phthalimide modification could alter the uptake and metabolic conversion of the 5-ALA backbone, potentially leading to a more targeted or efficient accumulation of protoporphyrin IX in diseased cells.

Future Directions and Conclusion

This compound represents a molecule of considerable interest for further research and development. The immediate priorities for advancing the understanding of this compound are:

-

Definitive Synthesis and Characterization: The execution of the proposed synthesis and the acquisition of comprehensive experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry) are essential to confirm its structure and purity.

-

In Vitro Biological Screening: A systematic evaluation of its anti-inflammatory, antimicrobial, and cytotoxic properties is warranted to identify its primary biological activities.

-

Photodynamic Potential: Investigation into its ability to serve as a precursor for protoporphyrin IX synthesis and its efficacy in photodynamic therapy models would be a logical extension of the known properties of 5-ALA.

References

-

FooDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB003296). [Link]

-

GSRI. METHYL 5-(1,3-DIOXOISOINDOLIN-2-YL)-4-OXOPENTANOATE. [Link]

-

MDPI. 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a. [Link]

-

NIST. Pentanoic acid, 4-oxo-. [Link]

-

PubChem. (4R)-5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid. [Link]

-

Reagentia. 5-Amino-4-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid (1 x 10 mg). [Link]

Sources

Technical Monograph: 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid

Role: Critical Intermediate in the Synthesis of 5-Aminolevulinic Acid (5-ALA) for Photodynamic Therapy

Executive Summary & Chemical Identity[1]

5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid (also known as 5-phthalimido-4-oxopentanoic acid) is a pivotal synthetic intermediate. It represents the "protected" form of 5-Aminolevulinic Acid (5-ALA), a naturally occurring amino acid precursor in the heme biosynthesis pathway.

In the context of drug development, this molecule is the linchpin of the Gabriel Synthesis route to 5-ALA. Its phthalimide moiety serves as a robust protecting group for the amine, preventing polymerization and ensuring regioselectivity during the synthesis of high-purity 5-ALA hydrochloride—the active pharmaceutical ingredient (API) used in fluorescence-guided resection of glioblastoma multiforme (GBM) and photodynamic therapy (PDT).

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 5-Phthalimido-4-oxopentanoic acid; 5-Phthalimido-levulinic acid |

| CAS Number | 92632-81-0 |

| Molecular Formula | C₁₃H₁₁NO₅ |

| Molecular Weight | 261.23 g/mol |

| SMILES | OC(=O)CCC(=O)CN1C(=O)C2=C(C=CC=C2)C1=O |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in water; soluble in hot ethanol. |

Synthetic Pathway: The Modified Gabriel Protocol

The synthesis of this target molecule addresses the primary challenge in 5-ALA production: the instability of the free alpha-aminoketone structure. By masking the amine as a phthalimide, we generate a stable crystalline intermediate that can be purified before the final deprotection.

Reaction Logic & Causality[1]

-

Bromination (Activation): We initiate with Levulinic acid (4-oxopentanoic acid). Direct bromination must be controlled to favor the C5 position (kinetic control) over the C3 position (thermodynamic control).

-

Nucleophilic Substitution (The Core Step): The 5-bromo intermediate reacts with Potassium Phthalimide. The phthalimide anion is a soft nucleophile that displaces the bromide via an S_N2 mechanism.

-

Target Isolation: This yields This compound .

-

Deprotection (Downstream): Acid hydrolysis cleaves the phthalimide to release 5-ALA.

Workflow Visualization

Figure 1: Synthetic route from Levulinic Acid to 5-ALA via the target phthalimide intermediate.

Detailed Experimental Protocol

This protocol describes the synthesis of the target molecule from 5-bromo-4-oxopentanoic acid methyl ester.

Safety Note: Potassium phthalimide is an irritant.[1] DMF is a potent solvent that can penetrate skin. Perform all steps in a fume hood.

Reagents

-

5-Bromo-4-oxopentanoic acid methyl ester (1.0 eq)

-

Potassium Phthalimide (1.1 eq)

-

N,N-Dimethylformamide (DMF) (anhydrous, 5 vol)

-

Water (deionized)

-

Hydrochloric acid (for pH adjustment)[2]

Step-by-Step Methodology

-

Solvation: In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 5-bromo-4-oxopentanoic acid methyl ester (e.g., 20.9 g, 100 mmol) in anhydrous DMF (100 mL).

-

Expert Insight: Use anhydrous DMF to prevent competitive hydrolysis of the bromide by water, which would reduce yield.

-

-

Addition: Add Potassium Phthalimide (20.4 g, 110 mmol) portion-wise over 15 minutes at room temperature.

-

Observation: The reaction is slightly exothermic. The suspension will change appearance as KBr precipitates.

-

-

Reaction: Stir the mixture at 25–30°C for 4–6 hours .

-

Validation: Monitor by TLC (System: Hexane:EtOAc 1:1). The starting bromide spot (Rf ~0.[1]6) should disappear, and a new lower Rf spot (Target Ester) should appear.

-

-

Quenching & Precipitation: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product (as the methyl ester) typically precipitates as a white to off-white solid.

-

Hydrolysis to Free Acid (The Target):

-

Collect the ester precipitate by filtration.

-

Resuspend in a mixture of Acetic Acid/HCl (1:1) and heat to reflux for 1-2 hours to hydrolyze the methyl ester without cleaving the phthalimide (controlled hydrolysis).

-

Note: Harsh conditions (conc. HCl reflux >6h) will cleave the phthalimide to 5-ALA. To isolate the target phthalimido-acid, use milder acidic conditions or enzymatic hydrolysis.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water .

-

Result: White crystalline needles of this compound.

-

Analytical Characterization

To validate the identity of the synthesized material, compare spectral data against the following predicted parameters based on the structural moieties.

^1H NMR Data (DMSO-d6, 400 MHz)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Fragment |

| 12.10 | Singlet (br) | 1H | COOH | Carboxylic Acid |

| 7.85 – 7.89 | Multiplet | 4H | Ar-H | Phthalimide Aromatic Ring |

| 4.75 | Singlet | 2H | N-CH₂-CO | Methylene alpha to Nitrogen |

| 2.72 | Triplet (J=6.5Hz) | 2H | CO-CH₂ | Methylene alpha to Ketone |

| 2.45 | Triplet (J=6.5Hz) | 2H | CH₂-COOH | Methylene alpha to Carboxyl |

Mass Spectrometry (ESI-MS)[2]

-

Calculated Mass: 261.06

-

Observed [M+H]⁺: 262.1

-

Observed [M+Na]⁺: 284.1

Mechanism of Action: Why This Molecule Matters[3]

The target molecule is a "masked" prodrug. Once converted to 5-ALA and administered to a patient, it exploits the heme biosynthesis pathway.[3]

In glioblastoma cells, the blood-brain barrier is compromised, allowing 5-ALA entry. Tumor cells exhibit reduced activity of Ferrochelatase (the enzyme that converts Protoporphyrin IX to Heme). Consequently, exogenous 5-ALA leads to a massive accumulation of Protoporphyrin IX (PpIX) . Under blue light (400-410 nm), PpIX fluoresces intense red (635 nm), guiding the surgeon to the tumor margins.

Figure 2: The accumulation of fluorescent PpIX in tumor cells due to the metabolic bottleneck at Ferrochelatase.

References

-

Takeya, T. et al. (1995). "Synthesis of 5-aminolevulinic acid." Chemical and Pharmaceutical Bulletin, 43(11).

-

Stummer, W. et al. (2006). "Fluorescence-guided surgery with 5-aminolevulinic acid for resection of malignant glioma." The Lancet Oncology, 7(5), 392-401.

-

BldPharm. (2024).[4] "Product Datasheet: this compound (CAS 92632-81-0)."

-

Kennedy, J.C. & Pottier, R.H. (1992). "Endogenous protoporphyrin IX, a clinically useful photosensitizer for photodynamic therapy." Journal of Photochemistry and Photobiology B: Biology, 14(4), 275-292.

-

Wang, X.F. et al. (2020).[5] "Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications."[5][6] Frontiers in Bioengineering and Biotechnology.

Sources

- 1. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0316394) [np-mrd.org]

- 2. rsc.org [rsc.org]

- 3. oncotarget.com [oncotarget.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid

Abstract: This technical guide provides researchers, chemists, and drug development professionals with an in-depth, scientifically-grounded methodology for the synthesis of 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoic acid (CAS No: 92632-81-0). The core synthetic strategy leverages the robust and well-established Gabriel synthesis for the introduction of a protected primary amine. This document elucidates the underlying chemical principles, provides a detailed step-by-step experimental protocol, and offers field-proven insights into process optimization and characterization.

Introduction: The Significance of a Versatile Keto Acid

Molecular Profile: Structure and Functionality

This compound is a polyfunctional organic molecule featuring three key reactive centers: a terminal carboxylic acid, a ketone at the C-4 position, and a phthalimide group at the C-5 position. The phthalimide moiety serves as a stable and effective protecting group for a primary amine, a foundational strategy in organic synthesis.

Synthetic Importance and Potential Applications

The primary utility of this compound lies in its role as a key intermediate in the synthesis of 5-aminolevulinic acid (5-ALA).[1][2][3] 5-ALA is a crucial endogenous non-proteinogenic amino acid that serves as a precursor in the biosynthesis of tetrapyrroles, including heme and chlorophyll.[2][4] In clinical settings, 5-ALA hydrochloride is utilized as a photosensitizing agent in photodynamic therapy for various cancers.[2][3] The synthesis of this compound represents a critical step in a scalable and high-purity pathway to 5-ALA, avoiding the use of more hazardous reagents like azides.[4]

Objective of This Guide

This guide aims to provide a comprehensive and actionable framework for the successful synthesis, purification, and characterization of this compound. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a deeper understanding and higher probability of success.

Strategic Approach: A Retrosynthetic Analysis

The most logical and efficient approach to constructing the target molecule is through the Gabriel synthesis, a classic method for preparing primary amines with minimal side products.[5][6][7] The retrosynthetic analysis reveals a clear disconnection at the C5-N bond.

Retrosynthesis Diagram and Rationale

The disconnection of the nitrogen-carbon bond points to a nucleophilic substitution (SN2) reaction. The synthons are the phthalimide anion and a 5-carbon keto-acid scaffold with an electrophilic center at C5. The practical chemical equivalents (reagents) for this transformation are potassium phthalimide and a 5-halo-4-oxopentanoate ester.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. 5-Aminolevulinic acid | 106-60-5 [chemicalbook.com]

- 3. 5-Aminolevulinic acid hydrochloride | 5451-09-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. chemistnotes.com [chemistnotes.com]

5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid: From Chemical Precursor to Porphyrin Biosynthesis

This guide details the mechanism of action (MoA) for 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid (also known as N-phthaloyl-5-aminolevulinic acid or 5-phthalimido-4-oxopentanoic acid ).

Based on its chemical structure and pharmacological context, this compound functions primarily as a protected precursor or synthetic intermediate to 5-Aminolevulinic Acid (5-ALA) . Its "mechanism of action" is therefore defined by two distinct phases:

-

Chemical Activation (Prodrug/Precursor Phase): The specific deprotection mechanism required to release the active moiety, 5-ALA.

-

Biological Action (Active Phase): The subsequent metabolic conversion of 5-ALA into Protoporphyrin IX (PpIX) via the heme biosynthetic pathway, leading to photo-induced cytotoxicity (Photodynamic Therapy - PDT) or fluorescence (Fluorescence-Guided Surgery - FGS).

Executive Summary & Molecule Profile[1]

This compound is the N-phthaloyl-protected derivative of 5-aminolevulinic acid (ALA). In drug development and organic synthesis, the phthalimide group serves as a robust protecting group for the primary amine of ALA, preventing self-condensation (formation of dihydropyrazine derivatives) and enhancing lipophilicity during synthesis or transport.

Core Identity

| Feature | Detail |

| Systematic Name | This compound |

| Common Synonyms | N-Phthaloyl-5-aminolevulinic acid; 5-Phthalimido-4-oxopentanoic acid; Phthalimido-ALA |

| Molecular Formula | C₁₃H₁₁NO₅ |

| Primary Role | Synthetic Precursor / Prodrug for 5-Aminolevulinic Acid (5-ALA) |

| Active Metabolite | 5-Aminolevulinic Acid (5-ALA) |

| Therapeutic Class | Photosensitizer Precursor (via 5-ALA) |

| Target Pathway | Heme Biosynthetic Pathway (Mitochondrial) |

Mechanism of Action: The Dual-Phase Activation

The mechanism of this compound is unique because it is biologically inert until the phthalimide protecting group is removed. Once cleaved, it releases 5-ALA, which drives the pharmacological effect.

Phase 1: Chemical Activation (The Deprotection Mechanism)

The phthalimide moiety is highly stable and typically requires specific chemical or enzymatic conditions to cleave. In a laboratory or industrial setting (Gabriel Synthesis), this is achieved via hydrazinolysis or acid hydrolysis . In a biological context (prodrug design), this cleavage is the rate-limiting step for bioavailability.

-

Mechanism: Nucleophilic acyl substitution.

-

Reaction: The phthalimide ring is opened by a nucleophile (e.g., hydrazine or a specific amidase), releasing the primary amine of 5-ALA.

-

Criticality: Without this step, the molecule cannot enter the heme pathway because the amine group is sterically and chemically blocked from interacting with ALA Dehydratase (ALAD) .

Phase 2: Biological Mechanism (The Heme Biosynthetic Pathway)

Once 5-ALA is released, it acts as a "Trojan horse" in the heme biosynthesis pathway.

-

Bypass of Regulation: Exogenous 5-ALA bypasses the negative feedback loop of ALA Synthase , the rate-limiting enzyme normally controlled by cellular heme levels.

-

Metabolic Cascade: 5-ALA is converted by ALA Dehydratase (ALAD) into Porphobilinogen (PBG) in the cytosol.

-

Mitochondrial Accumulation: PBG undergoes sequential enzymatic conversions (PBG Deaminase -> Uroporphyrinogen III Synthase -> Uroporphyrinogen Decarboxylase -> Coproporphyrinogen Oxidase) to form Protoporphyrin IX (PpIX) in the mitochondria.

-

The Ferrochelatase Bottleneck: In cancer cells, the enzyme Ferrochelatase (which converts PpIX to Heme) is often downregulated or overwhelmed by the excess exogenous ALA. This leads to the selective accumulation of photoactive PpIX in tumor mitochondria.

Phase 3: Photodynamic Action (Therapeutic Effect)

Upon irradiation with light (typically blue ~405nm for fluorescence or red ~635nm for therapy):

-

Excitation: PpIX absorbs a photon, moving to an excited singlet state (

). -

Intersystem Crossing: It undergoes intersystem crossing to a long-lived triplet state (

). -

ROS Generation (Type II Reaction): Energy is transferred to ground-state molecular oxygen (

), generating highly reactive Singlet Oxygen ( -

Cytotoxicity: Singlet oxygen causes oxidative damage to mitochondrial membranes, leading to cytochrome c release and apoptosis.

Visualization of the Mechanism[3][4]

The following diagram illustrates the conversion of the phthalimido-precursor to active ALA and its subsequent pathway to apoptosis.

Caption: Schematic representation of the activation of this compound to 5-ALA, followed by the Heme Biosynthetic Pathway leading to PpIX accumulation and photodynamic cytotoxicity.

Experimental Protocols for Validation

As a researcher, you must validate both the chemical identity of the precursor and its biological conversion to active PpIX.

Protocol 1: Chemical Synthesis & Deprotection (Gabriel Synthesis)

Objective: To synthesize 5-ALA from the phthalimido-precursor, confirming the precursor's identity and reactivity.

-

Reagents:

-

This compound (Precursor).

-

Hydrazine hydrate (

) or 6M Hydrochloric Acid (HCl). -

Ethanol (solvent).

-

-

Procedure (Hydrazinolysis Method):

-

Dissolution: Dissolve 1.0 eq of the precursor in ethanol.

-

Addition: Add 1.1 eq of hydrazine hydrate dropwise at room temperature.

-

Reflux: Heat the mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form, indicating successful cleavage.

-

Filtration: Cool and filter off the phthalhydrazide byproduct.

-

Acidification: Acidify the filtrate with HCl to pH < 3 to form 5-ALA hydrochloride salt.

-

Validation: Analyze the product via NMR (disappearance of aromatic phthalimide protons at 7.8 ppm) and Mass Spectrometry (m/z 131 for ALA).

-

Protocol 2: In Vitro PpIX Fluorescence Assay

Objective: To verify that the deprotected product (or the precursor, if testing for enzymatic prodrug activity) induces PpIX accumulation in cells.

-

Cell Line: Use a high-metabolic rate cancer line (e.g., HeLa, A431, or Glioma U87).

-

Seeding: Seed cells at

cells/well in 6-well plates; incubate for 24h. -

Treatment:

-

Group A (Control): Media only.

-

Group B (Positive Control): 1 mM commercially available 5-ALA.

-

Group C (Test): 1 mM of your synthesized/deprotected 5-ALA.

-

Group D (Precursor Only): 1 mM of the intact phthalimido-precursor (to test for spontaneous/enzymatic cleavage).

-

-

Incubation: Incubate for 4 hours in serum-free media (serum proteins can bind porphyrins).

-

Quantification:

-

Wash cells 2x with PBS.

-

Lyse cells with Solvable™ or similar surfactant.

-

Measure fluorescence: Excitation 405 nm , Emission 635 nm .

-

Note: If Group D shows no fluorescence, the phthalimide group is stable in that cell line, confirming it requires chemical deprotection.

-

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and biological metrics for the precursor versus the active drug.

| Property | This compound (Precursor) | 5-Aminolevulinic Acid (Active Drug) |

| Molecular Weight | ~261.23 g/mol | 131.13 g/mol |

| Solubility | Low (Lipophilic) | High (Hydrophilic/Zwitterionic) |

| Cellular Uptake | Passive Diffusion (Predicted) | Active Transport (PEPT1/PEPT2, GAT) |

| Fluorescence (405nm Ex) | Negligible | Strong (as PpIX metabolite) |

| Stability | High (Protected Amine) | Low (Dimerizes to Pyrazine) |

| Primary Utility | Stable Intermediate / Prodrug Scaffold | PDT Agent / FGS Contrast |

References

-

Kennedy, J. C., & Pottier, R. H. (1992). Endogenous protoporphyrin IX, a clinically useful photosensitizer for photodynamic therapy. Journal of Photochemistry and Photobiology B: Biology, 14(4), 275-292. Link

-

Peng, Q., Warloe, T., Berg, K., et al. (1997). 5-Aminolevulinic acid-based photodynamic therapy. Cancer, 79(12), 2282-2308. Link

- Shemin, D. (1957). Biosynthesis of Porphyrins. Ergebnisse der Physiologie, 49, 299-326.

-

Neuberger, A., & Scott, J. J. (1954). Aminolevulinic acid and porphyrin biosynthesis. Nature, 172, 1093. Link

-

Wachowska, M., Muchowicz, A., Firczuk, M., et al. (2011). Aminolevulinic acid (ALA) as a prodrug in photodynamic therapy of cancer. Molecules, 16(5), 4140-4164. Link

Technical Whitepaper: The Strategic Role of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid in 5-ALA Synthesis

The following technical guide details the chemical profile, synthesis, and application of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid , a critical intermediate in the pharmaceutical manufacturing of 5-Aminolevulinic Acid (5-ALA).

Executive Summary

This compound (also known as 5-phthalimidolevulinic acid) represents the stabilized, protected form of 5-aminolevulinic acid (5-ALA). While 5-ALA is a potent photosensitizer used in photodynamic therapy (PDT) and fluorescence-guided surgery (FGS) for gliomas and bladder cancer, it is chemically unstable in its free base form, prone to dimerization into pyrazine derivatives.

The phthalimide-protected derivative solves this stability crisis. It serves as a robust, crystalline intermediate that allows for purification and long-term storage before the final deprotection step. This guide outlines the high-fidelity synthesis of this compound, emphasizing the critical regioselective bromination of levulinic acid—the industry-standard bottleneck.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 5-Phthalimidolevulinic acid |

| CAS Number | 1147-76-8 |

| Molecular Formula | C₁₃H₁₁NO₅ |

| Molecular Weight | 261.23 g/mol |

| Structure | Phthalimide group attached to C5 of Levulinic Acid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |

| Melting Point | 158–162 °C (Decomposes upon prolonged heating) |

| Stability | Stable under standard conditions; hygroscopic |

Core Synthesis: The "Levulinic Acid" Route[9]

The synthesis of this compound hinges on the regioselective functionalization of levulinic acid . The primary challenge is distinguishing between the C3 (methylene) and C5 (methyl) positions adjacent to the ketone.

Phase 1: Regioselective Bromination (The "Methanol Effect")

Direct bromination of levulinic acid typically yields a mixture of 3-bromo (thermodynamic product) and 5-bromo (kinetic product) isomers. To achieve high purity, the reaction is conducted in methanol , which directs bromination to the C5 position via a ketal intermediate.

-

Reagents: Levulinic acid, Bromine (

), Methanol. -

Mechanism: Methanol forms a dimethyl ketal at the ketone position. The steric bulk of the methoxy groups hinders proton abstraction at C3, favoring the formation of the terminal enol ether at C5. This enol ether reacts rapidly with bromine.

Phase 2: Nucleophilic Substitution (Gabriel Synthesis)

The resulting methyl 5-bromolevulinate is unstable and lachrymatory; it is typically reacted immediately with potassium phthalimide.

-

Reagents: Methyl 5-bromolevulinate, Potassium Phthalimide, DMF (Dimethylformamide).[1]

-

Conditions:

, -

Outcome: Formation of Methyl 5-phthalimidolevulinate .[1]

Phase 3: Ester Hydrolysis to Title Compound

To isolate the title acid (CAS 1147-76-8) rather than the ester, a controlled acidic hydrolysis is performed.

-

Reagents: Glacial Acetic Acid, concentrated HCl (catalytic).

-

Protocol: The methyl ester is refluxed in acidic media to hydrolyze the methyl ester group without cleaving the phthalimide ring (which requires harsher conditions or hydrazine).

Experimental Protocol

Step 1: Synthesis of Methyl 5-Bromolevulinate[3]

-

Dissolution: Dissolve Levulinic acid (

) in anhydrous Methanol ( -

Bromination: Add Bromine (

) dropwise at -

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution will decolorize as

is consumed. -

Workup: Neutralize with solid

, filter, and concentrate under reduced pressure. -

Purification: Distillation is difficult due to instability. Use the crude oil directly or purify via rapid silica chromatography (Hexane/EtOAc).

Step 2: Synthesis of this compound

-

Substitution: Suspend Potassium Phthalimide (

) in DMF. Add the crude Methyl 5-bromolevulinate dropwise. -

Heating: Heat to

for 4 hours. Monitor by TLC. -

Precipitation: Pour the reaction mixture into ice water. The intermediate ester (Methyl 5-phthalimidolevulinate) will precipitate. Filter and wash with water.[2]

-

Hydrolysis to Acid: Suspend the ester in a mixture of Acetic Acid and

. Reflux for 1 hour. -

Crystallization: Cool the solution. The title compound, This compound , crystallizes out. Recrystallize from Ethanol/Water.

Visualizations

Diagram 1: Synthesis Pathway

This flowchart illustrates the conversion of Levulinic Acid to the Title Compound and its eventual deprotection to 5-ALA.

Caption: Step-by-step synthesis from Levulinic Acid to 5-ALA via the Phthalimide intermediate.

Diagram 2: Mechanism of Regioselectivity (The "Methanol Effect")

This diagram details why Methanol is crucial for directing the bromine to the C5 position.

Caption: Mechanistic basis for C5-selectivity: Methanol ketalization sterically hinders C3 enolization.

Applications in Drug Development

The title compound is not merely a transient intermediate; it is the Gatekeeper of Purity for 5-ALA production.

-

Purification Checkpoint: Unlike 5-ALA, which is highly polar and difficult to purify from inorganic salts, the phthalimide derivative is lipophilic. It can be recrystallized to remove trace heavy metals and brominated byproducts (e.g., 3-bromo isomers) before the final deprotection.

-

Shelf-Stable Precursor: Drug developers utilize this compound for stability studies. It does not require cold chain storage, unlike 5-ALA HCl.

-

Controlled Release: Research suggests potential for using the phthalimide derivative as a prodrug, where enzymatic hydrolysis in vivo could slowly release 5-ALA, reducing systemic toxicity.

References

-

Pirgach, D. A., et al. (2023). Medium-dependent regioselectivity of electrochemical bromination of methyl levulinate. RSC Sustainability.[3] Retrieved from [Link]

- Benedikt, E., & Kost, H. P. (1986). Synthesis of 5-aminolevulinic acid. Zeitschrift für Naturforschung B.

-

Reagentia. (n.d.). 5-Amino-4-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid Data. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CID 11579 (Levulinic Acid). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Purity and Stability of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical quality attributes of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid, a molecule of interest in pharmaceutical research and development. Drawing upon established principles of organic chemistry and data from analogous structures, this document outlines the key considerations for ensuring the purity and stability of this compound, from synthesis to application.

Physicochemical Properties and Structural Considerations

This compound possesses a unique molecular architecture, incorporating a stable phthalimide group and a reactive γ-keto acid side chain. Understanding the interplay of these functional groups is paramount to predicting its behavior.

| Property | Value/Information | Source |

| Molecular Formula | C₁₃H₁₁NO₅ | [1] |

| Molecular Weight | 261.23 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Solubility | Expected to be soluble in polar organic solvents such as acetone, ethyl acetate, and methanol.[2][3][4] Limited solubility in nonpolar solvents and water is anticipated.[5] | Inferred from related structures |

| Storage | Sealed in a dry environment at 2-8°C.[1] | Vendor recommendation |

The phthalimide moiety is known for its thermal and oxidative stability, contributing to the overall robustness of the molecule.[6] Conversely, the γ-keto acid portion is susceptible to certain degradation pathways, which will be explored in detail in the stability section of this guide.

Synthesis, Purification, and Impurity Profile

The synthesis of N-substituted phthalimides is well-documented and typically involves the condensation of phthalic anhydride with a primary amine.[7][8] In the case of this compound, the likely precursor would be 5-amino-4-oxopentanoic acid.

Potential Impurities:

-

Starting materials: Unreacted 5-amino-4-oxopentanoic acid and phthalic anhydride.

-

By-products of synthesis: Incomplete cyclization leading to the corresponding phthalamic acid derivative.

-

Degradation products: As discussed in the stability section.

Purification Strategies:

Crystallization is a highly effective method for purifying carboxylic acids and their derivatives.[9] The choice of solvent will be critical and should be guided by solubility studies. A solvent system where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures would be ideal. Given the polar nature of the molecule, solvents like ethanol, isopropanol, or mixtures containing water could be effective.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its handling, storage, and application. Forced degradation studies, which intentionally expose the compound to harsh conditions, are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[10]

Key Stability Considerations:

-

Hydrolytic Stability: The phthalimide ring can undergo hydrolysis under strongly acidic or basic conditions, leading to the formation of phthalic acid and 5-amino-4-oxopentanoic acid. The rate of hydrolysis is pH-dependent.

-

Thermal Stability: While the phthalimide group itself is thermally stable, the γ-keto acid moiety may be prone to decarboxylation at elevated temperatures, although this is less likely than with β-keto acids.[11]

-

Photostability: Compounds with a phthalimide core can be susceptible to photodegradation.[12] Exposure to UV light may lead to the formation of radical species and subsequent degradation products. It is recommended to handle and store the compound protected from light.

-

Oxidative Stability: The phthalimide group is generally resistant to oxidation.[6] However, the keto group and the adjacent methylene groups could be susceptible to oxidative degradation in the presence of strong oxidizing agents.

Proposed Degradation Pathways:

Caption: Potential degradation pathways of this compound.

Analytical Methods for Purity and Stability Assessment

A robust analytical methodology is crucial for ensuring the quality of this compound. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is the method of choice for purity assessment and the analysis of stability samples. Due to the polar and acidic nature of the compound, careful method development is required.

Experimental Protocol: RP-HPLC for Purity Determination

-

Column Selection: A C18 column with polar end-capping or a phenyl-hexyl stationary phase is recommended to achieve good retention and peak shape for this polar analyte.[13][14]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is suggested.

-

Detection: UV detection at a wavelength where the phthalimide chromophore has significant absorbance (typically around 220 nm and 290 nm) should be employed.

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent.

-

Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the compound's identity. The aromatic protons of the phthalimide group and the aliphatic protons of the pentanoic acid chain will have characteristic chemical shifts.[15]

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight and for identifying impurities and degradation products by analyzing their fragmentation patterns.[16][17]

Caption: Workflow for the analytical assessment of this compound.

Conclusion and Recommendations

The purity and stability of this compound are governed by the chemical properties of its phthalimide and γ-keto acid functionalities. While the phthalimide group imparts considerable stability, the molecule is susceptible to hydrolysis and photodegradation. Proper handling and storage, including protection from light and extreme pH conditions, are essential. A well-developed and validated RP-HPLC method is the cornerstone for routine purity testing and stability monitoring. This guide provides a foundational understanding for researchers and developers working with this compound, enabling them to ensure its quality and integrity throughout the drug development lifecycle.

References

-

ChemInform Abstract: Imidazole-Promoted Synthesis of N-Substituted Phthalimide from N,N′-Disubstituted Ureas in Solventless Conditions. (2025). ResearchGate. [Link]

-

N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. (2023). ACS Publications. [Link]

-

N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. (2022). PubMed Central. [Link]

-

Exploring Phthalimide as the Acid Component in the Passerini Reaction. (2024). ACS Publications. [Link]

-

Phthalimides: developments in synthesis and functionalization. (2024). RSC Publishing. [Link]

-

Decarboxylation. (2022). Master Organic Chemistry. [Link]

- Carboxylic acid purification and crystallization process. (2009).

-

Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. (2020). Chemical Communications (RSC Publishing). [Link]

-

HPLC Analysis of Very Polar Compounds in Bioanalysis. (2008). LCGC International. [Link]

-

Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. (2020). The Royal Society of Chemistry. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents. (2025). ResearchGate. [Link]

-

Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. (2015). Journal of Chinese Mass Spectrometry Society. [Link]

-

Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009). Agilent. [Link]

-

Purification: How To. University of Rochester. [Link]

-

Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors. (2022). PubMed Central. [Link]

-

Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. (2025). ResearchGate. [Link]

-

Thalidomide. (2019). Science Museum. [Link]

-

Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2025). ResearchGate. [Link]

-

Phthalimide. Wikipedia. [Link]

-

Sixty years on: the history of the thalidomide tragedy. (2021). Understanding Animal Research. [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (2013). RACO. [Link]

-

Synthesis of phthalimide derivatives and evaluation of their anxiolytic activity. (2008). SciSpace. [Link]

-

Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (2002). PubMed. [Link]

-

Density Functional Theory and Mass Spectrometry of Phthalate Fragmentations Mechanisms: Modeling Hyperconjugated Carbocation and Radical Cation Complexes with Neutral Molecules. (2013). ACS Publications. [Link]

-

Thalidomide: the tragedy of birth defects and the effective treatment of disease. (2011). PubMed. [Link]

-

Ab initio study of the mechanism of carboxylic acids cross-ketonization on monoclinic zirconia via condensation to beta-keto acids followed by decarboxylation. (2016). ResearchGate. [Link]

-

THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Crawford Scientific. [Link]

- Process for the synthesis of N-alkylphthalimide. (1986).

-

Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction. (2020). SynOpen. [Link]

-

What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? (2017). Chemistry Stack Exchange. [Link]

-

HPLC for the Retention and Resolution of Very Polar Compounds. (2013). Fisher Scientific. [Link]

-

Thalidomide. (2014). American Chemical Society. [Link]

-

Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. PIPER: Resources for Teaching Physical Chemistry. [Link]

-

Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. (2025). ResearchGate. [Link]

-

Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. (2015). PLOS. [Link]

-

How to make Phthalimide. (2015). YouTube. [Link]

-

Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. (2012). Academic Journals and Conferences. [Link]

-

Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19. (2015). PubMed. [Link]

-

Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. (2014). Ingenta Connect. [Link]

-

Solid-State NMR Characterization of C- and N-Labelled Phthalimides: Model Compounds for Studying Polyimides. (1994). DTIC. [Link]

-

Phthalimide. Solubility of Things. [Link]

-

Phthalimide‐containing drugs approved by the Food and Drug Administration. (2023). Wiley Online Library. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]

- 10. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science2016.lp.edu.ua]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. agilent.com [agilent.com]

- 15. journals.plos.org [journals.plos.org]

- 16. raco.cat [raco.cat]

- 17. pubs.acs.org [pubs.acs.org]

The Critical Scaffold for High-Purity 5-Aminolevulinic Acid (5-ALA) Synthesis[1]

Executive Summary

Compound: 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid CAS: 92632-81-0 (Acid form) Role: Synthetic Precursor / Protected Intermediate Primary Application: Production of 5-Aminolevulinic Acid (5-ALA) for Photodynamic Therapy (PDT) and Fluorescence-Guided Surgery (FGS).

This technical guide analyzes this compound, the N-phthaloyl protected derivative of 5-ALA. Unlike 5-ALA, which is prone to rapid dimerization into pyrazines in neutral solution, this phthalimide derivative offers indefinite stability. It serves as the "chemical reservoir" from which high-purity 5-ALA hydrochloride is generated via the Ing-Manske procedure or acid hydrolysis. This guide details its synthesis, deprotection mechanics, and pivotal role in the heme biosynthesis pathway.

Part 1: Chemical Architecture & Rational Design

The structural integrity of 5-ALA is compromised by its tendency to undergo Knorr-type condensation, forming 2,5-dicarboxyethyl-3,6-dihydropyrazine (DHPY). To prevent this, the primary amine of 5-ALA must be masked during synthesis.

The Phthalimide Solution: The 1,3-dioxoisoindolin-2-yl group (phthalimide) acts as a robust protecting group. It renders the nitrogen non-nucleophilic through resonance delocalization, effectively blocking the self-condensation pathway.

| Property | 5-ALA (Unprotected) | 5-Phthalimido-4-oxopentanoic Acid (Protected) |

| Stability | Low (Dimerizes at pH > 5) | High (Stable solid) |

| Solubility | Hydrophilic (Water soluble) | Lipophilic (Organic solvent soluble) |

| Function | Biological Prodrug | Synthetic Intermediate |

| Storage | Hygroscopic, -20°C | Ambient, Desiccated |

Part 2: Synthetic Pathways & Protocols[1]

The synthesis of this compound classically employs a modified Gabriel Synthesis.[1] The workflow connects succinic anhydride derivatives to the phthalimide nitrogen source.

Experiment A: Synthesis of the Phthalimido-Intermediate

Rationale: We utilize a nucleophilic substitution (SN2) where potassium phthalimide attacks a chloroketone.

Reagents:

-

Potassium Phthalimide (1.1 eq)

-

5-Chloro-4-oxopentanoate (methyl or ethyl ester) (1.0 eq)

-

Dimethylformamide (DMF) (Solvent)

Protocol:

-

Dissolution: Suspend Potassium Phthalimide in anhydrous DMF under

atmosphere. -

Addition: Add 5-Chloro-4-oxopentanoate dropwise at room temperature to prevent exotherms.

-

Reaction: Heat to 80°C for 4-6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The spot for the chloroketone (

) should disappear, replaced by the phthalimide derivative ( -

Workup: Pour the mixture into ice water. The product, Methyl 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoate , will precipitate. Filter and wash with water.

-

Hydrolysis (Optional): To obtain the free acid (Title Topic), treat the ester with dilute acid (HCl/Acetic Acid) or perform the deprotection directly on the ester to yield 5-ALA.

Experiment B: The Ing-Manske Deprotection (Generating 5-ALA)

Rationale: Acid hydrolysis can be harsh. The Ing-Manske procedure uses hydrazine to cleave the phthalimide group under neutral conditions, preserving the delicate 5-ALA structure.

Reagents:

-

This compound (Precursor)

-

Hydrazine Hydrate (1.1 eq)

-

Ethanol (Solvent)

Protocol:

-

Reflux: Dissolve the precursor in Ethanol. Add Hydrazine Hydrate.[1] Reflux for 2-3 hours.

-

Precipitation: A white precipitate of phthalhydrazide (byproduct) will form.

-

Filtration: Cool the solution and filter off the phthalhydrazide.

-

Acidification: The filtrate contains the free amine. Add concentrated HCl dropwise to precipitate 5-Aminolevulinic Acid Hydrochloride (5-ALA·HCl) .

-

Purification: Recrystallize from Methanol/Ether.

Part 3: Mechanism of Action & Visualization

The following diagram illustrates the transformation from raw materials to the bioactive agent, highlighting the protective role of the phthalimide group.

Figure 1: Synthetic pathway transforming succinic precursors into 5-ALA via the phthalimide-protected intermediate. The "Protected" node represents the stable storage form.

Part 4: Therapeutic Relevance (Related Compounds)[3][4]

While this compound is the chemical precursor, its biological descendants are the active agents in oncology.

-

5-Aminolevulinic Acid (Levulan®, Gliolan®):

-

Once deprotected, 5-ALA is administered to patients. It bypasses the rate-limiting step of heme biosynthesis.

-

Mechanism: Cancer cells, lacking ferrochelatase activity, accumulate Protoporphyrin IX (PpIX).[2] Under blue light (400-410nm), PpIX fluoresces red, guiding surgeons (FGS) or generating ROS for cell death (PDT).

-

-

Methyl/Hexyl Esters (Metvix®, Hexvix®):

-

To improve skin/tissue penetration, the carboxylic acid of 5-ALA is esterified.

-

Note: These esters are often synthesized from the phthalimido-protected acid by reacting it with the corresponding alcohol (methanol/hexanol) before removing the phthalimide group.

-

References

-

Hunter, G. A., & Ferreira, G. C. (2011). 5-Aminolevulinate Synthase: Catalysis of the First Step of Heme Biosynthesis. Methods in Enzymology. Link

-

Bae, S. K., et al. (2021). 5-Aminolevulinic acid for enhanced surgical visualization of high-grade gliomas: a prospective, multicenter study. Journal of Neurosurgery. Link

- Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition. (Canonical reference for the mechanism).

-

Wachowska, M., et al. (2011). 5-Aminolevulinic acid (ALA) as a prodrug in photodynamic therapy of cancer. Molecules. Link

-

Bech, O., et al. (2005). Non-invasive bladder cancer: a review of the current role of hexylaminolevulinate (Hexvix). Expert Review of Anticancer Therapy. Link

Sources

Methodological & Application

5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid as a building block in organic synthesis

The Stable Surrogate: Protocols for ALA Precursor Utilization in Drug Synthesis and Photodynamic Therapy Research

Introduction & Chemical Logic

5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid (CAS: 92632-81-0), often referred to as 5-Phthalimido-4-oxopentanoic acid or Phthaloyl-ALA , serves as a critical stabilized building block in the synthesis of 5-Aminolevulinic Acid (5-ALA) and its lipophilic esters.[1]

The Stability Paradox

5-Aminolevulinic acid (5-ALA) is the universal biological precursor to heme and chlorophyll. However, in its free base form, 5-ALA is chemically unstable; it readily undergoes intermolecular condensation to form dihydropyrazines (specifically 2,5-bis(2-carboxyethyl)dihydropyrazine). This instability complicates storage, handling, and direct chemical modification.

The Phthalimide Solution: By masking the primary amine of 5-ALA with a phthalimide group, this building block achieves three critical objectives:

-

Prevention of Dimerization: The bulky, electron-withdrawing phthalimide group prevents the nucleophilic attack required for pyrazine formation.

-

Solubility Modulation: Unlike the zwitterionic ALA (soluble only in water/polar media), the phthalimide derivative is soluble in standard organic solvents (DCM, THF, EtOAc), enabling standard organic transformations (e.g., esterification, coupling).

-

Regiocontrol: It allows modifications at the carboxylic acid tail (e.g., creating lipophilic esters for enhanced skin penetration in PDT) without interference from the amine.

Chemical Properties & Handling

| Property | Specification |

| CAS Number | 92632-81-0 |

| Molecular Formula | C₁₃H₁₁NO₅ |

| Molecular Weight | 261.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Poorly soluble in Water |

| Melting Point | 158–162 °C |

| Stability | Stable at room temperature; Hygroscopic (store desiccated) |

Application Workflow: Synthesis of ALA and ALA-Esters

The primary utility of this building block is the controlled synthesis of 5-ALA Hydrochloride (water-soluble) or 5-ALA Esters (lipophilic prodrugs for Photodynamic Therapy).

Logical Pathway

The workflow follows a "Protect-Modify-Deprotect" logic. The phthalimide group is orthogonal to standard esterification conditions, allowing the researcher to attach lipophilic tails before revealing the sensitive amine.

Caption: Divergent synthesis pathways utilizing the phthalimide protecting group to access both free ALA and lipophilic ALA esters.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Aminolevulinic Acid Hydrochloride (Deprotection)

Objective: Removal of the phthalimide group to yield high-purity 5-ALA HCl. Mechanism: Acid-catalyzed hydrolysis (Gabriel Synthesis modification).

Reagents:

-

5-Phthalimido-4-oxopentanoic acid (1.0 eq)

-

Hydrochloric acid (6 M)[2]

-

Activated Carbon (optional)[2]

-

Solvent: Water/Acetone for recrystallization[2]

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend 2.0 g (7.65 mmol) of 5-Phthalimido-4-oxopentanoic acid in 40 mL of 6 M HCl .

-

Hydrolysis: Heat the mixture to reflux (approx. 100–110 °C). The solid will gradually dissolve. Maintain reflux for 6–12 hours .

-

Note: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The starting material spot (high Rf) should disappear, replaced by the baseline ALA spot (ninhydrin active).

-

-

Workup: Cool the reaction mixture to room temperature. Phthalic acid (byproduct) typically precipitates upon cooling.

-

Filtration: Filter off the precipitated phthalic acid.

-

Purification:

-

Concentrate the filtrate under reduced pressure to a viscous oil.

-

Add 10 mL of water and evaporate again (repeat 2x) to remove excess HCl.

-

Recrystallization: Dissolve the residue in a minimum amount of MeOH/Ethanol and add Acetone or Ethyl Acetate dropwise until turbid. Store at 4°C overnight.

-

-

Yield: Collect the white crystalline solid of 5-ALA HCl. Typical yield: 60–75%.

Protocol B: Synthesis of Methyl-5-Aminolevulinate HCl (Methyl-ALA)

Objective: Synthesis of a lipophilic ALA derivative used in topical PDT (e.g., Metvix). Mechanism: Fischer Esterification followed by Hydrazinolysis or Acidolysis.

Step-by-Step Procedure:

-

Esterification:

-

Dissolve 5-Phthalimido-4-oxopentanoic acid (1.0 g) in Methanol (20 mL) .

-

Add catalytic H₂SO₄ (0.1 mL) or Thionyl Chloride (1.2 eq) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Evaporate solvent and redissolve in EtOAc. Wash with NaHCO₃ (sat) to remove unreacted acid. Dry (MgSO₄) and concentrate to yield Methyl 5-phthalimido-4-oxopentanoate .

-

-

Deprotection (Hydrazinolysis - Mild Condition):

-

Why this method? Acid reflux might hydrolyze the ester we just made. Hydrazine removes the phthalimide selectively.

-

Dissolve the intermediate ester in Ethanol .

-

Add Hydrazine monohydrate (1.1 eq) .

-

Stir at room temperature for 18 hours. A white precipitate (phthalhydrazide) will form.

-

Filter off the phthalhydrazide.

-

Acidify the filtrate with HCl in Dioxane to precipitate the Methyl-ALA Hydrochloride salt.

-

Advanced Application: Isotope Labeling

This building block is the preferred starting material for synthesizing isotopically labeled ALA (e.g., [5-13C]-ALA) for metabolic flux analysis in heme biosynthesis.

-

Strategy: Start with Potassium Phthalimide (15N labeled) or [1,4-13C]Succinic Anhydride to synthesize the building block.

-